6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-
Overview
Description
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- is a derivative of quinazoline, a heterocyclic compound containing nitrogen. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, in particular, has garnered attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline with ethyl glyoxalate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing its biological activity.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydride and potassium carbonate are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives with enhanced biological activities .
Scientific Research Applications
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: This compound is used in studying cellular processes and pathways due to its biological activity.
Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a broad range of biological activities.
4-Chlorophenylquinazoline: A derivative with similar anticancer properties.
7-Methoxyquinazoline: Known for its anti-inflammatory effects.
Uniqueness
6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- stands out due to its combined structural features, which confer enhanced biological activity and specificity compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-(3-chloroanilino)-7-methoxyquinazolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-14-7-12-11(6-13(14)20)15(18-8-17-12)19-10-4-2-3-9(16)5-10/h2-8,20H,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJERUNBRZXIGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435446 | |
Record name | 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655247-78-2 | |
Record name | 6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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